An In-depth Technical Guide to the Structure Elucidation of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid
Introduction
2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, a benzimidazole ring system linked to a pyridine moiety and functionalized with a carboxylic acid, presents a rich scaffold for designing molecules with potential therapeutic applications. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1] The precise structural characterization of this molecule is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring the quality and reproducibility of research and development efforts.
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structure elucidation of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid. We will delve into the practical and theoretical aspects of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a standard synthetic protocol and a holistic workflow for structure verification are presented to offer a complete picture from synthesis to confirmation.
Molecular Structure and Physicochemical Properties
The foundational step in the elucidation of any chemical structure is a thorough understanding of its constituent parts and overall architecture.
The molecule consists of three key components:
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A benzoimidazole core : A bicyclic system formed by the fusion of a benzene ring and an imidazole ring.
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A pyridine ring : Attached at its 3-position to the 2-position of the benzimidazole core.
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A carboxylic acid group : Substituted at the 5-position of the benzimidazole ring.
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-3-yl)-1H-benzoimidazole-5-carboxylic acid | |
| CAS Number | 312496-16-5 | [1][2] |
| Molecular Formula | C13H9N3O2 | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| SMILES | O=C(O)c1cc2nc(c3cnccc3)nc2cc1 | [1] |
Synthetic Pathway: A Standard Protocol
The synthesis of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid typically follows a well-established route for the formation of 2-substituted benzimidazoles.[1] The core of this synthesis is the condensation reaction between an o-phenylenediamine derivative and an aldehyde.
Experimental Protocol: Synthesis
Objective: To synthesize 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid.
Materials:
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3,4-Diaminobenzoic acid
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Pyridine-3-carboxaldehyde
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p-Toluenesulfonic acid (p-TsOH) (catalyst)
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Dimethylformamide (DMF) (solvent)
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Ethanol
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Deionized water
Procedure:
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In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in DMF.
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Add pyridine-3-carboxaldehyde (1.1 equivalents) to the solution.
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Add a catalytic amount of p-toluenesulfonic acid.
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Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into cold water to precipitate the crude product.
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Filter the precipitate and wash with cold water and then with a small amount of cold ethanol.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid.
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Dry the purified product under vacuum.
Trustworthiness: This protocol is based on established methods for benzimidazole synthesis, which are widely documented in the chemical literature.[3] The use of TLC for reaction monitoring ensures that the reaction is driven to completion, and the final recrystallization step is crucial for obtaining a high-purity product suitable for analytical characterization.
Spectroscopic Elucidation
The cornerstone of structure elucidation lies in the application of various spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
The proton NMR spectrum is expected to show distinct signals for the protons on the benzimidazole and pyridine rings, as well as the labile protons of the carboxylic acid and the N-H of the imidazole ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| COOH | ~12.0-13.0 | broad singlet | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| N-H (imidazole) | ~12.5-13.5 | broad singlet | The N-H proton of the imidazole ring is also deshielded and often exchanges, leading to a broad signal. |
| H-2' (Pyridine) | ~9.0 | doublet | This proton is ortho to the nitrogen in the pyridine ring, leading to significant deshielding. |
| H-6' (Pyridine) | ~8.7 | doublet | Also ortho to the pyridine nitrogen, but in a slightly different environment than H-2'. |
| H-4' (Pyridine) | ~8.3 | doublet of triplets | This proton is meta to the nitrogen and coupled to H-2' and H-5'. |
| H-4 (Benzimidazole) | ~8.2 | singlet | This proton is adjacent to the carboxylic acid group and is expected to be a singlet. |
| H-5' (Pyridine) | ~7.6 | triplet | This proton is meta to the nitrogen and coupled to H-4' and H-6'. |
| H-6, H-7 (Benzimidazole) | ~7.5-7.8 | multiplet | The remaining protons on the benzene ring of the benzimidazole will appear as a multiplet. |
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):
The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C=O (Carboxylic Acid) | ~167.0 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C-2 (Benzimidazole) | ~151.0 | The carbon atom of the imidazole ring bonded to the pyridine ring. |
| C-2', C-6' (Pyridine) | ~150.0, ~148.0 | The carbons ortho to the nitrogen in the pyridine ring are deshielded. |
| C-8, C-9 (Benzimidazole) | ~142.0, ~135.0 | The quaternary carbons of the benzimidazole ring fusion. |
| C-4' (Pyridine) | ~137.0 | The carbon para to the nitrogen in the pyridine ring. |
| C-5 (Benzimidazole) | ~125.0 | The carbon to which the carboxylic acid is attached. |
| C-4, C-6, C-7 (Benzimidazole) | ~122.0-125.0 | The remaining CH carbons of the benzimidazole ring. |
| C-3', C-5' (Pyridine) | ~124.0, ~121.0 | The carbons meta to the nitrogen in the pyridine ring. |
Experimental Protocol: NMR Spectroscopy
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Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the ¹H NMR signals to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to establish connectivity between adjacent protons.
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For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-2400 (broad) | O-H stretch | Carboxylic acid |
| ~3200 (broad) | N-H stretch | Imidazole |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine and Benzene) |
| ~1700-1680 | C=O stretch | Carboxylic acid (dimer) |
| ~1610, 1580, 1470 | C=C and C=N stretch | Aromatic rings |
| ~1300-1200 | C-O stretch and O-H bend | Carboxylic acid |
| ~900-650 | C-H out-of-plane bend | Aromatic rings |
Experimental Protocol: FT-IR Spectroscopy
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Ensure the sample is dry.
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Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
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Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
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Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): The most important piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For C₁₃H₉N₃O₂, the expected m/z value for the molecular ion [M]⁺˙ would be approximately 239.07. A high-resolution mass spectrometer (HRMS) would provide a more precise mass, confirming the elemental composition.
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Protonated Molecular Ion ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecular ion is often the most abundant peak, appearing at m/z 240.08.
Plausible Fragmentation Pathway:
A common fragmentation pathway for such a molecule would involve the loss of small, stable neutral molecules.
Caption: Plausible mass spectrometry fragmentation of the target molecule.
Experimental Protocol: Mass Spectrometry
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Acquire the mass spectrum in full scan mode to determine the molecular weight.
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Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern.
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Analyze the fragmentation pattern to gain further structural information.
Integrated Structure Elucidation Workflow
The process of structure elucidation is a systematic and iterative process that combines synthesis, purification, and multiple analytical techniques.
Caption: Workflow for the structure elucidation of the target molecule.
Conclusion
The structure elucidation of 2-pyridin-3-yl-3H-benzoimidazole-5-carboxylic acid is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By combining the insights from NMR, FT-IR, and Mass Spectrometry, researchers can confidently confirm the molecular structure of this important heterocyclic compound. The protocols and predicted data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, ensuring the integrity and reproducibility of their scientific endeavors. The robust characterization of this molecule is a critical step towards unlocking its full therapeutic potential.
References
- Satam, V. S., et al. (2011). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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Al-Ostoot, F. H., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]
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Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2345. [Link]
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Higuchi, T., & Kawasaki, T. (2008). Synthesis and liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) behaviors of the picolinoyl, 6-methylpicolinoyl, nicotinoyl, 2-methoxynicotinoyl and isonicotinoyl derivatives of the hydroxysteroids. Journal of Chromatography B, 872(1-2), 138-145. [Link]
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PubChem. 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. [Link]
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Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

